

# spectroscopic data of 2-Bromo-6-fluoroimidazo[1,2-a]pyridine

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1519321

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Bromo-6-fluoroimidazo[1,2-a]pyridine**

## Abstract

**2-Bromo-6-fluoroimidazo[1,2-a]pyridine** is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel drug candidates for various therapeutic areas, including central nervous system disorders and infectious diseases.<sup>[1]</sup> Its utility stems from the versatile imidazo[1,2-a]pyridine scaffold, which is a privileged structure in drug discovery, and the presence of bromine and fluorine atoms that serve as handles for further chemical modification and can modulate pharmacokinetic properties. Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While complete, published experimental datasets for this specific molecule are scarce, this document leverages established spectroscopic principles and data from analogous structures to present a robust analytical methodology for researchers, scientists, and drug development professionals.

## Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic characteristics. The structure combines a bicyclic aromatic imidazo[1,2-a]pyridine core with two key halogen substituents: a bromine atom at the C2 position of the imidazole ring and a fluorine atom at the C6 position of the pyridine ring.

Caption: Chemical structure of **2-Bromo-6-fluoroimidazo[1,2-a]pyridine**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1060815-08-8	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFN <sub>2</sub>	[2][3]
Molecular Weight	215.02 g/mol	[1][2]
Exact Mass	213.95419 Da	[2]

| Monoisotopic Mass | 213.95419 Da |[2] |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For **2-Bromo-6-fluoroimidazo[1,2-a]pyridine**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for unambiguous confirmation.

## Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data quality.

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for its ability to dissolve a wide range of heterocyclic compounds.

- **Instrumentation:** Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to achieve optimal signal dispersion.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  NMR and 39.52 ppm for  $^{13}\text{C}$  NMR).

## Predicted $^1\text{H}$ NMR Spectral Data and Interpretation

The structure has four aromatic protons. The electron-withdrawing nature of the bromine and fluorine atoms, along with the inherent electronics of the heterocyclic system, dictates their chemical shifts and coupling patterns.

Table 2: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO- $d_6$ )

Proton Position	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-3	8.1 - 8.3	s	-	1H	The C2-Br bond removes the adjacent proton, leaving H-3 as a singlet. Its position in the electron-deficient imidazole ring places it downfield.
H-5	8.4 - 8.6	dd	J(H-F) $\approx$ 8-10, J(H-H) $\approx$ 2	1H	This proton is ortho to the bridgehead nitrogen and the fluorine atom, resulting in significant deshielding. It will appear as a doublet of doublets due to coupling with both F-6 and H-7.
H-7	7.2 - 7.4	ddd	J(H-H) $\approx$ 9-10, J(H-F) $\approx$	1H	Coupled to H-8 (ortho), F-6

Proton Position	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
			4-5, $J(\text{H-H}) \approx 2$		(meta), and H-5 (meta). This complex coupling will likely result in a doublet of doublet of doublets.

| H-8 | 7.6 - 7.8 | d |  $J(\text{H-H}) \approx 9-10$  | 1H | Coupled only to H-7, this proton is expected to be a doublet, shifted downfield by the adjacent fused imidazole ring. |

## Predicted $^{13}\text{C}$ NMR Spectral Data and Interpretation

The  $^{13}\text{C}$  NMR spectrum will show seven distinct carbon signals. The carbons directly attached to the electronegative Br, F, and N atoms will be significantly affected.

Table 3: Predicted  $^{13}\text{C}$  NMR Data (100 MHz, DMSO- $d_6$ )

Carbon Position	Predicted $\delta$ (ppm)	Coupling (JCF)	Rationale
C-2	115 - 120	-	<b>Directly attached to bromine, this carbon's shift is heavily influenced by the heavy atom effect.</b>
C-3	110 - 115	-	An electron-rich carbon relative to other positions in the imidazole ring.
C-5	118 - 122	d, $^1\text{JCF} \approx 240\text{-}260$ Hz	Directly attached to fluorine, this carbon will exhibit a large one-bond coupling constant and a significant downfield shift.
C-6	145 - 150	d, $^2\text{JCF} \approx 25\text{-}30$ Hz	The fluorine atom will cause a strong downfield shift (ipso-effect) and a characteristic doublet splitting.
C-7	105 - 110	d, $^2\text{JCF} \approx 20\text{-}25$ Hz	Ortho to the fluorine, this carbon will show a two-bond C-F coupling.
C-8	125 - 130	d, $^3\text{JCF} \approx 5\text{-}10$ Hz	Meta to the fluorine, a smaller three-bond coupling is expected.

| C-8a | 140 - 145 | d,  $^3J_{CF} \approx 5\text{-}10\text{ Hz}$  | Bridgehead carbon, shifted downfield due to attachment to two nitrogen atoms. Will also show coupling to fluorine. |

## Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides exact mass data, allowing for the unambiguous determination of the molecular formula.

## Experimental Protocol: Mass Spectrometry Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Use an ESI (Electrospray Ionization) or EI (Electron Ionization) mass spectrometer. ESI is a soft ionization technique typically used with LC-MS, providing the  $[M+H]^+$  ion, while EI is a hard technique that provides the molecular ion  $[M]^+$  and characteristic fragment ions.
- **HRMS Acquisition:** For formula confirmation, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap). The measured mass should be within 5 ppm of the calculated exact mass.

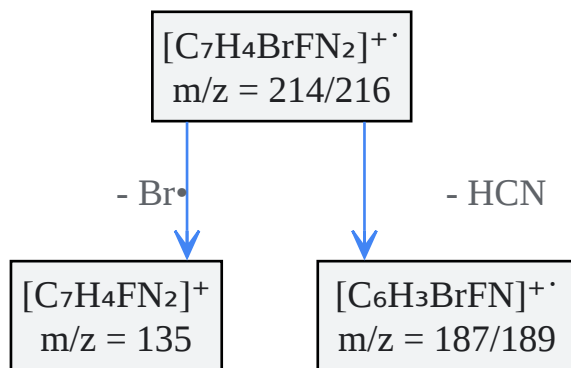
## Data Interpretation: Molecular Ion and Fragmentation

The most critical diagnostic feature in the mass spectrum of **2-Bromo-6-fluoroimidazo[1,2-a]pyridine** is the isotopic signature of bromine. Natural bromine consists of two isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data

Ion	Calculated m/z ( <sup>79</sup> Br)	Calculated m/z ( <sup>81</sup> Br)	Description
[M] <sup>+</sup>	213.9542	215.9521	Molecular ion (prominent in EI-MS)
[M+H] <sup>+</sup>	214.9620	216.9599	Protonated molecular ion (prominent in ESI-MS)
[M-Br] <sup>+</sup>	135.0355	135.0355	Loss of a bromine radical

| [M-HCN]<sup>+</sup> | 186.9485 | 188.9464 | Loss of hydrogen cyanide from the imidazole ring |



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Caption: Predicted EI fragmentation pathway of the title compound.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: IR Spectrum Acquisition

- **Sample Preparation:** The spectrum can be acquired using a KBr (potassium bromide) pellet or an ATR (Attenuated Total Reflectance) accessory. For ATR, a small amount of the solid

sample is placed directly on the crystal.

- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum should be collected and subtracted from the sample spectrum.

## Data Interpretation: Characteristic Vibrational Modes

The IR spectrum will be characterized by absorptions corresponding to the aromatic rings and the carbon-halogen bonds.

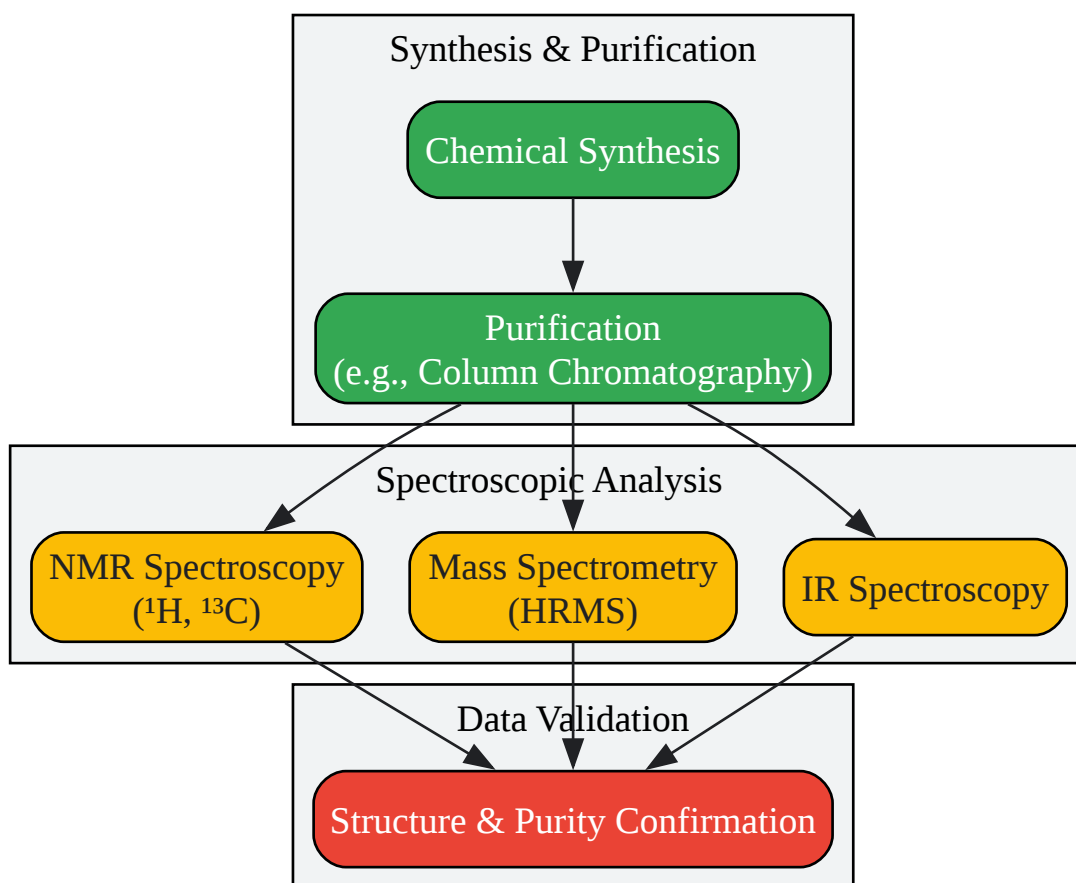
Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium-Weak
1640 - 1620	C=N Stretch (imidazole)	Medium-Strong
1600 - 1450	Aromatic C=C Ring Stretch	Medium-Strong (multiple bands)
1250 - 1150	C-F Stretch	Strong
850 - 800	C-H Out-of-plane Bending	Strong

| 650 - 550 | C-Br Stretch | Medium |

## Integrated Analytical Workflow

The confirmation of the structure and purity of **2-Bromo-6-fluoroimidazo[1,2-a]pyridine** requires an integrated approach where data from multiple techniques are synthesized.



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Caption: A validated workflow for compound characterization.

## Conclusion

The structural characterization of **2-Bromo-6-fluoroimidazo[1,2-a]pyridine** is a critical quality control step in its synthesis and application. This guide outlines the essential spectroscopic methodologies—NMR, MS, and IR—required for its unambiguous identification. By following the detailed protocols and interpretative frameworks provided, researchers can confidently verify the molecular structure, confirm the molecular formula, and identify key functional groups. The synergistic use of these techniques provides a self-validating system, ensuring the scientific integrity of any research or development activities that employ this valuable chemical intermediate.

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